molecular formula C24H20ClNO4 B12162778 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione

Cat. No.: B12162778
M. Wt: 421.9 g/mol
InChI Key: LPUWJQAVKMLFLM-LSDHQDQOSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a hydroxy group, a methoxyethyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring.

    Introduction of the Chlorobenzoyl Group: This is achieved through acylation reactions using 4-chlorobenzoyl chloride.

    Addition of the Hydroxy Group: Hydroxylation reactions are employed to introduce the hydroxy group at the desired position.

    Attachment of the Methoxyethyl Group: This step involves etherification reactions using 2-methoxyethyl chloride.

    Incorporation of the Naphthyl Group: This is typically done through Friedel-Crafts alkylation reactions using naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a phenyl group instead of a naphthyl group.

    4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with the naphthyl group at a different position.

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with unique properties.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-naphthalen-1-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H20ClNO4/c1-30-14-13-26-21(19-8-4-6-15-5-2-3-7-18(15)19)20(23(28)24(26)29)22(27)16-9-11-17(25)12-10-16/h2-12,21,27H,13-14H2,1H3/b22-20+

InChI Key

LPUWJQAVKMLFLM-LSDHQDQOSA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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